5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 197.58 . It is a solid at room temperature .Scientific Research Applications
Application in Cancer Therapy
Specific Scientific Field
Oncology, specifically the development of cancer therapeutics .
Summary of the Application
“5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application or Experimental Procedures
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The compound 4h, in particular, exhibited potent FGFR inhibitory activity .
Results or Outcomes
The compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of compound 4h were 7, 9, 25, and 712 nM, respectively .
Application in Diabetes Treatment
Specific Scientific Field
Endocrinology, specifically the development of antidiabetic drugs .
Summary of the Application
Pyrrolo[2,3-d]pyrimidine-based analogues, which are related to “5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine”, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a key role in carbohydrate metabolism, and its inhibition can help manage blood glucose levels in diabetic patients .
Methods of Application or Experimental Procedures
Novel pyrrolo[2,3-d]pyrimidine-based analogues were synthesized and their ability to inhibit the α-amylase enzyme was evaluated .
Results or Outcomes
In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZAIQUWOITSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266689 | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1033463-33-0 | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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